5-Azido-3-bromo-2-chloropyridine
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Overview
Description
5-Azido-3-bromo-2-chloropyridine is a heterocyclic organic compound with the molecular formula C5H2BrClN4 It is characterized by the presence of azido, bromo, and chloro substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-3-bromo-2-chloropyridine typically involves the azidation of 3-bromo-2-chloropyridine. One common method includes the reaction of 3-bromo-2-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-3-bromo-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Palladium-Catalyzed Coupling Reactions: The bromo and chloro substituents make it suitable for Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed:
Substitution Products: Various azido derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
5-Azido-3-bromo-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azido-3-bromo-2-chloropyridine is primarily based on its reactivity due to the presence of the azido, bromo, and chloro groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
3-Bromo-2-chloropyridine: Lacks the azido group, making it less reactive in certain nucleophilic substitution reactions.
5-Bromo-2-chloropyridine: Similar structure but without the azido group, limiting its applications in azide-specific reactions.
5-Amino-3-bromo-2-chloropyridine: Contains an amino group instead of an azido group, leading to different reactivity and applications.
Uniqueness: 5-Azido-3-bromo-2-chloropyridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-azido-3-bromo-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-4-1-3(10-11-8)2-9-5(4)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBCZMUIBTXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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